

# An In-Depth Technical Guide to 3-(Benzylxy)cyclobutanol: Properties, Synthesis, and Applications

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *3-(Benzylxy)cyclobutanol*

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For Researchers, Scientists, and Drug Development Professionals

## Authored by a Senior Application Scientist

This guide provides a comprehensive overview of **3-(Benzylxy)cyclobutanol**, a versatile building block in organic synthesis and medicinal chemistry. We will delve into its core properties, synthesis, and reactivity, with a focus on its practical applications in the development of novel therapeutics. This document is designed to be a valuable resource for researchers and professionals in the field, offering both foundational knowledge and actionable protocols.

## Introduction: The Significance of the Cyclobutane Motif and the Benzyloxy Group

The cyclobutane ring, a four-membered carbocycle, has garnered increasing interest in medicinal chemistry. Its rigid, puckered three-dimensional structure offers a unique conformational constraint that can enhance the binding affinity and selectivity of drug candidates for their biological targets<sup>[1][2]</sup>. Unlike more flexible aliphatic chains, the cyclobutane scaffold can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding. Furthermore, it can serve as a bioisosteric replacement for other cyclic systems or even aromatic rings, allowing for the fine-tuning of physicochemical properties such as solubility and metabolic stability<sup>[2]</sup>. Several marketed drugs, including the hepatitis C

protease inhibitor Boceprevir and the anticancer agent Carboplatin, feature a cyclobutane moiety, highlighting its therapeutic relevance[1].

The benzyloxy group, a benzyl ether, is another key feature of **3-(benzyloxy)cyclobutanol**. The benzyl group can serve as a protecting group for the hydroxyl functionality, which can be readily removed under various conditions. More importantly, it provides a versatile handle for further chemical modifications through reactions on the aromatic ring or benzylic C-H functionalization. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The combination of the conformationally rigid cyclobutane core and the synthetically versatile benzyloxy group makes **3-(benzyloxy)cyclobutanol** a valuable and sought-after building block for the synthesis of complex and biologically active molecules.

## Physicochemical Properties of 3-(BenzylOxy)cyclobutanol

**3-(BenzylOxy)cyclobutanol** is a colorless to yellow oil at room temperature. Its core properties are summarized in the table below. While experimental data for some properties are limited, predicted values and data for its isomers provide useful estimations.

Property	Value	Source
CAS Number	100058-61-5	[3]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>2</sub>	
Molecular Weight	178.23 g/mol	
Appearance	Colorless to yellow oil	[4]
Boiling Point (trans-isomer)	286.5 ± 33.0 °C at 760 mmHg	[5]
Melting Point	Not available	
Solubility	Based on the structures of cyclobutanol and benzyl alcohol, it is expected to be soluble in a range of organic solvents such as ethanol, methanol, dichloromethane, ethyl acetate, and tetrahydrofuran. Its solubility in non-polar solvents like hexane is likely to be limited[1][6].	

## Synthesis and Reactivity

The primary and most direct route to **3-(benzyloxy)cyclobutanol** is through the reduction of its corresponding ketone, 3-(benzyloxy)cyclobutanone.

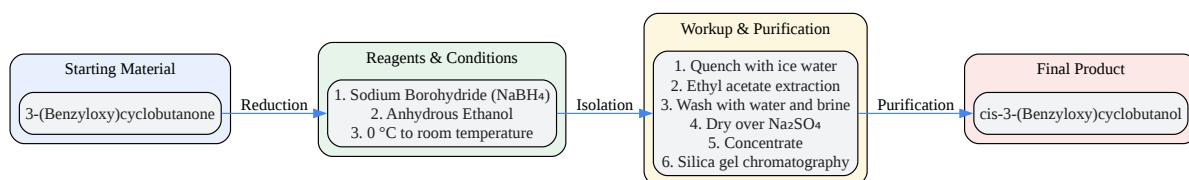
### Synthesis of 3-(BenzylOxy)cyclobutanone

The precursor, 3-(benzyloxy)cyclobutanone, is a crucial intermediate. Several synthetic routes to this ketone have been reported. One common method involves the reaction of benzyl vinyl ether with trichloroacetyl chloride, followed by a zinc-copper mediated ring closure and subsequent dechlorination. Another patented method describes a multi-step synthesis starting from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate[5].

### Reduction to 3-(BenzylOxy)cyclobutanol

The reduction of 3-(benzyloxy)cyclobutanone to the corresponding alcohol can be efficiently achieved using common reducing agents. Sodium borohydride ( $\text{NaBH}_4$ ) in a protic solvent like ethanol or methanol is a mild and effective choice, typically affording high yields of the desired product. The reaction proceeds via nucleophilic attack of the hydride on the carbonyl carbon.

Below is a logical workflow for the synthesis of **cis-3-(benzyloxy)cyclobutanol**:



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Caption: Synthetic workflow for the preparation of **cis-3-(BenzylOxy)cyclobutanol**.

## Experimental Protocol: Synthesis of **cis-3-(BenzylOxy)cyclobutanol**[5]

- Reaction Setup: To a solution of 3-(benzyloxy)cyclobutan-1-one (300 mg, 1.71 mmol) in anhydrous ethanol (5 mL), add sodium borohydride (65 mg, 1.71 mmol) in portions at 0 °C.
- Reaction: Stir the reaction mixture continuously at 0 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: Upon completion, quench the reaction by the slow addition of ice water. Extract the aqueous mixture with ethyl acetate.
- Purification: Combine the organic layers, wash sequentially with water and saturated brine solution, and then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to remove the solvent.

- Isolation: Purify the resulting crude product by silica gel column chromatography using a 10% ethyl acetate in hexane solution as the eluent to afford **cis-3-(benzyloxy)cyclobutanol** as a light yellow oil (300 mg, 99% yield).

## Characterization and Spectroscopic Analysis

Proper characterization of **3-(benzyloxy)cyclobutanol** is essential to confirm its structure and purity. The following are the expected spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum of **cis-3-(benzyloxy)cyclobutanol** in DMSO-d<sub>6</sub> (400 MHz) is reported to show the following signals:  $\delta$  1.69-1.76 (m, 2H), 2.49-2.55 (m, 2H), 3.49-3.72 (m, 2H), 4.33 (s, 2H), 4.97-5.01 (m, 1H), 7.25-7.35 (m, 5H)[4]. The multiplets between 1.69 and 2.55 ppm correspond to the cyclobutane ring protons. The multiplet around 3.5-3.7 ppm is likely the proton attached to the carbon bearing the hydroxyl group and the proton on the carbon with the benzyloxy group. The singlet at 4.33 ppm is characteristic of the benzylic protons (-OCH<sub>2</sub>Ph). The multiplet between 7.25 and 7.35 ppm represents the aromatic protons of the benzyl group. The multiplet around 4.97-5.01 ppm is likely the hydroxyl proton.
- <sup>13</sup>C NMR: While a specific spectrum for **3-(benzyloxy)cyclobutanol** is not readily available in the searched literature, the expected chemical shifts can be predicted based on related structures. The spectrum would show signals for the four distinct carbons of the cyclobutane ring, the benzylic carbon, and the aromatic carbons.

### Infrared (IR) Spectroscopy

The IR spectrum of **3-(benzyloxy)cyclobutanol** is expected to exhibit the following characteristic absorption bands:

- O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm<sup>-1</sup> due to the hydroxyl group.
- C-H Stretch (sp<sup>3</sup>): Strong absorptions just below 3000 cm<sup>-1</sup> corresponding to the C-H bonds of the cyclobutane and benzylic methylene groups.
- C-H Stretch (sp<sup>2</sup>): Weaker absorptions above 3000 cm<sup>-1</sup> for the aromatic C-H bonds.

- C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600  $\text{cm}^{-1}$  region.
- C-O Stretch: Strong absorptions in the 1050-1250  $\text{cm}^{-1}$  region for the alcohol and ether C-O bonds.

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **3-(benzyloxy)cyclobutanol** would likely show a molecular ion peak ( $[\text{M}]^+$ ) at  $\text{m/z}$  178. Common fragmentation patterns for alcohols include the loss of water ( $[\text{M}-18]^+$ ) and alpha-cleavage. For ethers, cleavage of the C-O bond is common. Therefore, expected fragments could include:

- $\text{m/z}$  160:  $[\text{M} - \text{H}_2\text{O}]^+$
- $\text{m/z}$  91:  $[\text{C}_7\text{H}_7]^+$  (tropylium ion), a very common fragment for benzyl-containing compounds.
- $\text{m/z}$  107:  $[\text{C}_7\text{H}_7\text{O}]^+$  (benzyloxy cation).
- $\text{m/z}$  77:  $[\text{C}_6\text{H}_5]^+$  (phenyl cation).

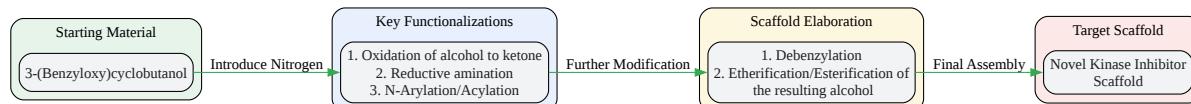
## Applications in Drug Discovery and Development

The rigid cyclobutane scaffold of **3-(benzyloxy)cyclobutanol** makes it an attractive starting material for the synthesis of novel drug candidates. Its utility lies in its ability to introduce conformational constraint and provide a platform for diverse functionalization.

## As a Scaffold for Kinase Inhibitors

The development of selective kinase inhibitors is a major focus in modern drug discovery. The conformationally restricted nature of the cyclobutane ring can be exploited to orient key pharmacophoric groups towards the binding pockets of kinases, potentially leading to enhanced potency and selectivity. While direct synthesis of a marketed kinase inhibitor from **3-(benzyloxy)cyclobutanol** is not prominently documented, its structural motifs are highly relevant. The hydroxyl group can be functionalized to introduce hydrogen bond donors or acceptors, while the benzyloxy group can be modified or replaced to explore interactions within hydrophobic pockets of the kinase active site.

The following diagram illustrates a conceptual pathway for utilizing **3-(benzyloxy)cyclobutanol** in the synthesis of a hypothetical kinase inhibitor scaffold.



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Caption: Conceptual pathway for kinase inhibitor synthesis from **3-(benzyloxy)cyclobutanol**.

## In the Synthesis of PROTACs

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to degrade target proteins. A related compound, *cis*-3-[(benzyloxy)methyl]cyclobutanol, has been identified as a PROTAC linker, which connects the target-binding ligand to the E3 ligase-binding ligand. This highlights the utility of the functionalized cyclobutane scaffold in this cutting-edge area of drug discovery. The stereochemistry and rigidity of the cyclobutane ring can play a crucial role in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

## Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling **3-(benzyloxy)cyclobutanol**.

- **Handling:** Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and avoid inhaling vapors[7].
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place[7].
- **Disposal:** Dispose of in accordance with local, state, and federal regulations. It is recommended to use a licensed chemical disposal company[7].

## Conclusion

**3-(BenzylOxy)cyclobutanol** is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a conformationally constrained cyclobutane ring and a synthetically adaptable benzylOxy group provides a powerful platform for the design and synthesis of novel and complex molecules. As the demand for three-dimensional scaffolds in drug discovery continues to grow, the importance of compounds like **3-(benzylOxy)cyclobutanol** is set to increase. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, and it is hoped that it will serve as a useful resource for researchers in the field.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-(BenzylOxy)cyclobutanol: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3021930#3-benzylOxy-cyclobutanol-properties-and-characteristics>]

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Email: [info@benchchem.com](mailto:info@benchchem.com)